N,N-Diethyl-N'-(trifluoromethyl)urea
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Overview
Description
N,N-Diethyl-N’-(trifluoromethyl)urea is an organic compound characterized by the presence of diethyl and trifluoromethyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-(trifluoromethyl)urea typically involves the nucleophilic addition of diethylamine to trifluoromethyl isocyanate. This reaction is carried out under controlled conditions to ensure high yield and purity. The reaction can be represented as follows:
CF3NCO+Et2NH→CF3NCON(Et)2
Industrial Production Methods
Industrial production of N,N-Diethyl-N’-(trifluoromethyl)urea may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N’-(trifluoromethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N,N-Diethyl-N’-(trifluoromethyl)urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique properties make it useful in biochemical studies and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an enzyme inhibitor.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’-(trifluoromethyl)urea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylurea: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N,N-Dimethyl-N’-(trifluoromethyl)urea: Similar structure but with methyl groups instead of ethyl groups, leading to variations in physical and chemical properties.
Uniqueness
N,N-Diethyl-N’-(trifluoromethyl)urea is unique due to the presence of both diethyl and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, making it valuable in various research and industrial contexts.
Properties
CAS No. |
56969-93-8 |
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Molecular Formula |
C6H11F3N2O |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
1,1-diethyl-3-(trifluoromethyl)urea |
InChI |
InChI=1S/C6H11F3N2O/c1-3-11(4-2)5(12)10-6(7,8)9/h3-4H2,1-2H3,(H,10,12) |
InChI Key |
UUIXGKVSOAKVQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC(F)(F)F |
Origin of Product |
United States |
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